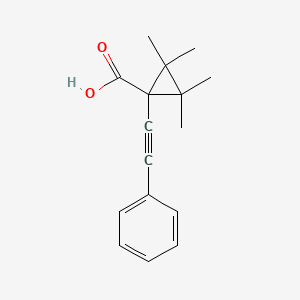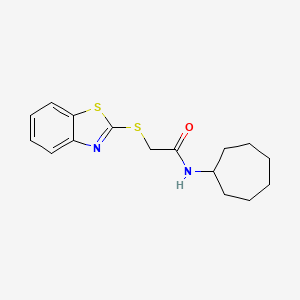
2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid, also known as TAMPA, is a cyclopropane derivative that has attracted significant attention in the scientific community due to its unique properties and potential applications. TAMPA has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid inhibits the activity of carboxypeptidase A by binding to the enzyme's active site. This binding prevents the enzyme from binding to its substrate, thereby inhibiting its activity. The mechanism of action of 2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid has been extensively studied using various techniques, including X-ray crystallography.
Biochemical and Physiological Effects:
2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid has been found to have various biochemical and physiological effects, including the inhibition of carboxypeptidase A activity, as mentioned earlier. It has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid in lab experiments is its ability to selectively inhibit carboxypeptidase A activity. This allows for the study of peptide metabolism and the development of new drugs targeting carboxypeptidase A. However, one limitation is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid. One direction is the development of new drugs targeting carboxypeptidase A for the treatment of inflammatory diseases and pain. Another direction is the study of 2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid's potential use in the development of new diagnostic tools for the detection of carboxypeptidase A activity in vivo. Additionally, the study of 2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid's mechanism of action and its effects on other enzymes and pathways could lead to the development of new drugs for various diseases.
Synthesemethoden
2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid can be synthesized using various methods, including the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with phenylacetylene in the presence of a palladium catalyst. Another method involves the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with 1-bromo-1-phenylethylene in the presence of a base, followed by hydrolysis of the resulting intermediate.
Wissenschaftliche Forschungsanwendungen
2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid has been extensively studied for its potential applications in scientific research. It has been found to inhibit the activity of the enzyme carboxypeptidase A, which is involved in the breakdown of peptides. This inhibition can be used in the study of peptide metabolism and the development of new drugs targeting carboxypeptidase A.
Eigenschaften
IUPAC Name |
2,2,3,3-tetramethyl-1-(2-phenylethynyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-14(2)15(3,4)16(14,13(17)18)11-10-12-8-6-5-7-9-12/h5-9H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMRJNRENQKBCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C#CC2=CC=CC=C2)C(=O)O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3-Tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5882050.png)

![1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5882074.png)
![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5882075.png)
![4-methoxy-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5882082.png)

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5882094.png)
![7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5882096.png)





![N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882146.png)